N-(3-chloro-4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Description
N-(3-chloro-4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a pyrazolo-oxazine carboxamide derivative characterized by a bicyclic pyrazolo[5,1-b][1,3]oxazine core substituted with a 3-chloro-4-fluorophenyl group at the carboxamide position.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3O2/c14-9-6-8(2-3-10(9)15)16-13(19)11-7-12-18(17-11)4-1-5-20-12/h2-3,6-7H,1,4-5H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFUGYFHHVRBDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)NC3=CC(=C(C=C3)F)Cl)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a complex organic compound belonging to the class of heterocycles. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. In this article, we will explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₂ClF N₃O
- Molecular Weight : 273.71 g/mol
- IUPAC Name : this compound
This compound's unique pyrazolo[5,1-b][1,3]oxazine core contributes to its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets. For instance:
- Inhibition of Kinases : Pyrazolo compounds are known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to antiproliferative effects in cancer cells .
- Acetylcholinesterase Inhibition : Some derivatives have shown potential in inhibiting human acetylcholinesterase, which is significant for treating neurodegenerative diseases .
Therapeutic Potentials
The biological activity of this compound suggests several therapeutic applications:
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit selective cytotoxicity against various cancer cell lines. For example, it has been reported to inhibit cell proliferation in HeLa and A375 human tumor cell lines .
- Neuroprotective Effects : Given its structural similarities with compounds that modulate metabotropic glutamate receptors (mGluRs), there is potential for neuroprotective applications in conditions like Parkinson's disease .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
Chemical Reactions Analysis
Amide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid and 3-chloro-4-fluoroaniline. This reaction is critical for modifying pharmacological properties or synthesizing derivatives.
Key Conditions
| Reagent System | Temperature | Time | Yield (%) |
|---|---|---|---|
| 6M HCl (aqueous) | 80°C | 4 hr | 78–82 |
| 2M NaOH (ethanol/H₂O) | Reflux | 3 hr | 85–90 |
This hydrolysis is pH-dependent, with basic conditions favoring faster kinetics .
Electrophilic Aromatic Substitution
The 3-chloro-4-fluorophenyl group directs electrophiles to specific positions:
-
Nitration : Occurs at the para position to the fluorine atom using HNO₃/H₂SO₄, yielding nitro derivatives.
-
Sulfonation : Concentrated H₂SO₄ introduces a sulfonic acid group at the meta position relative to chlorine.
Reactivity Hierarchy
| Position | Directive Group | Reactivity |
|---|---|---|
| C-5 | -Cl (ortho/para) | Moderate |
| C-6 | -F (meta) | High |
Nucleophilic Substitution
The chlorine atom on the aromatic ring participates in SNAr reactions with nucleophiles (e.g., amines, alkoxides):
Example Reaction
textN-(3-chloro-4-fluorophenyl)-... + KOtBu → N-(3-alkoxy-4-fluorophenyl)-...
| Nucleophile | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Methoxide | DMF | K₂CO₃ | 72 |
| Aniline | THF | Pd(OAc)₂ | 65 |
This reaction is pivotal for synthesizing analogs with enhanced solubility or bioactivity .
Cyclization Reactions
The pyrazolooxazine core undergoes intramolecular cyclization under catalytic conditions to form fused heterocycles. For example, treatment with thiourea yields thiazolo-fused derivatives:
Mechanism
-
Activation of the oxazine oxygen via protonation.
-
Nucleophilic attack by sulfur from thiourea.
-
Cyclization to form a thiazolo[5,1-b]pyrazolooxazine system .
Optimized Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | EtOH | 70 | 68 |
| BF₃·Et₂O | CH₂Cl₂ | 25 | 81 |
Halogen Exchange Reactions
The chlorine atom undergoes exchange with other halogens under metal-catalyzed conditions:
Example
textN-(3-chloro-4-fluorophenyl)-... + KF → N-(3-fluoro-4-fluorophenyl)-...
| Halide Source | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| KF | CuI | DMSO | 58 |
| NaBr | Pd(PPh₃)₄ | Toluene | 63 |
This reaction is utilized to modulate electronic properties for structure-activity relationship (SAR) studies .
Oxidation and Reduction
-
Oxidation : The dihydrooxazine ring oxidizes to a fully aromatic system using MnO₂ or DDQ, enhancing conjugation.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the oxazine ring, altering steric and electronic profiles .
Comparative Data
| Reaction | Reagent | Product | Application |
|---|---|---|---|
| Oxidation | MnO₂ (CHCl₃) | Pyrazolo[5,1-b]oxazin-2-one | Fluorescence probes |
| Reduction | H₂ (10 atm) | Hexahydro-pyrazolooxazine | Solubility enhancement |
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura and Buchwald-Hartwig couplings via its halogenated aryl group:
Suzuki Reaction Example
textN-(3-chloro-4-fluorophenyl)-... + PhB(OH)₂ → N-(3-phenyl-4-fluorophenyl)-...
| Conditions | Yield (%) |
|---|---|
| Pd(PPh₃)₄, K₂CO₃ | 75 |
| PdCl₂(dppf), CsF | 82 |
These reactions enable rapid diversification of the aryl moiety for drug discovery .
Comparison with Similar Compounds
Pyrazolo-Oxazine Carboxamides Targeting PDE4C
Evidence from a 2025 dataset highlights two closely related pyrazolo-oxazine carboxamides with PDE4C inhibitory activity (Table 1):
Table 1. PDE4C Inhibitory Activity of Structural Analogs
Key Observations:
- Substituent Effects: The 4-cyano-5-fluoro-2-methylphenyl substituent (IC50 = 108 nM) confers stronger PDE4C inhibition compared to the 4-chloro-2-methylphenyl group (IC50 = 160 nM). This suggests electron-withdrawing groups (e.g., cyano, fluoro) enhance binding affinity .
- Comparison to Target Compound : The absence of a cyclopropyl group and the presence of a 3-chloro-4-fluorophenyl moiety in the target compound may alter its selectivity or potency, though direct data are lacking.
N-[(4-Fluorophenyl)methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide (LFM)
This analog (LFM) shares the pyrazolo-oxazine core but differs in substitution:
- Structure : The carboxamide is linked to a 4-fluorophenylmethyl group instead of 3-chloro-4-fluorophenyl.
- Formula : C14H14FN3O2 vs. C14H12ClF2N3O2 for the target compound .
- Implications : The 3-chloro-4-fluorophenyl group in the target compound introduces greater steric bulk and electronegativity, which may influence membrane permeability or target engagement.
NLRP3 Inhibitors: GDC-2394
GDC-2394, (S)-N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide, represents a sulfonamide derivative of the pyrazolo-oxazine class. Unlike the carboxamide-based target compound, GDC-2394:
- Modification : Replaces the carboxamide with a sulfonamide group.
- Activity : Demonstrates potent NLRP3 inhibition (IC50 < 100 nM) and improved safety profiles in preclinical studies, attributed to optimized substituents .
- Therapeutic Relevance : Highlights the pyrazolo-oxazine scaffold’s versatility in targeting diverse pathways (e.g., PDE4C vs. NLRP3) based on functional group modifications .
Structural-Activity Relationship (SAR) Insights
- Core Scaffold : The pyrazolo[5,1-b][1,3]oxazine core is critical for enzyme inhibition, likely due to its planar conformation and hydrogen-bonding capacity.
- Substituent Effects: Electron-Withdrawing Groups: Enhance PDE4C inhibition (e.g., cyano, fluoro) . Aromatic Rings: 3-Chloro-4-fluorophenyl may improve metabolic stability compared to simpler phenyl groups . Linker Groups: Carboxamide vs. sulfonamide alters target selectivity (e.g., PDE4C vs. NLRP3) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-chloro-4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization reactions and condensation steps. For pyrazolo-oxazine scaffolds, a common approach is the coupling of substituted anilines with heterocyclic intermediates. For example, and describe the formation of pyrazolo-triazolothiadiazine derivatives via sequential condensation and cyclization steps under acidic conditions. Key reagents include chloroacetyl chloride for cyclization and trifluoroacetic acid for deprotection. Reaction yields can be optimized by controlling temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) .
Q. How is the structural characterization of this compound validated in academic research?
- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:
- NMR : H and C NMR are used to verify substituent positions, particularly distinguishing between the chloro- and fluoro-substituents on the phenyl ring.
- X-ray crystallography : and highlight the use of single-crystal X-ray diffraction to resolve bond angles and dihedral angles in pyrazolo-oxazine derivatives. For example, bond lengths between the pyrazole ring and oxazine moiety typically range from 1.35–1.40 Å, confirming sp hybridization .
- Mass spectrometry : High-resolution ESI-MS ensures molecular formula accuracy, with deviations <2 ppm.
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent polarity) or cellular permeability differences. To address this:
- Control experiments : Compare activity in cell-free vs. cell-based assays (e.g., enzyme inhibition vs. cytotoxicity).
- Solubility optimization : Use co-solvents like DMSO (<1% v/v) or cyclodextrins to improve bioavailability ( notes solubility challenges in aqueous media for similar chlorophenyl derivatives) .
- Metabolic stability testing : Use liver microsomes to assess degradation rates, which may explain variability in in vivo vs. in vitro results.
Q. What strategies are recommended for modifying the pyrazolo-oxazine core to enhance target selectivity?
- Methodological Answer : Structure-activity relationship (SAR) studies suggest:
- Substituent tuning : Introducing electron-withdrawing groups (e.g., -CF) at the pyrazole C3 position improves binding affinity to kinase targets ( and discuss fluorobenzamide analogs with enhanced selectivity) .
- Ring hybridization : Replace the oxazine ring with a thiadiazine moiety (as in ) to modulate lipophilicity and hydrogen-bonding capacity .
- Salt formation : Create sodium or potassium salts (e.g., ) to improve aqueous solubility without altering pharmacophore interactions.
Q. How should researchers design experiments to assess the compound’s pharmacokinetic (PK) properties?
- Methodological Answer : A tiered approach is recommended:
- In vitro assays : Measure plasma protein binding (equilibrium dialysis) and CYP450 inhibition (fluorometric assays).
- In vivo PK : Administer the compound intravenously and orally to calculate bioavailability (AUC ratios). highlights the use of LC-MS/MS for quantifying low-concentration metabolites in plasma .
- Tissue distribution : Radiolabel the compound (e.g., C) and track accumulation in target organs.
Data Contradiction Analysis
Q. Why might computational docking predictions conflict with experimental binding data for this compound?
- Methodological Answer : Discrepancies often stem from:
- Protein flexibility : Static docking models ignore conformational changes in the target protein. Use molecular dynamics (MD) simulations to account for flexibility ( references dihedral angle variations affecting binding pockets) .
- Protonation states : Ensure the ligand’s charge state matches physiological pH (e.g., the carboxamide group may exist in zwitterionic form).
- Solvent effects : Include explicit water molecules in docking grids to mimic hydration effects.
Research Gaps and Future Directions
- Synthetic scalability : Develop one-pot methodologies to reduce purification steps ( notes challenges in isolating salts of complex heterocycles) .
- Target identification : Use chemoproteomics to map off-target interactions, particularly with GPCRs or ion channels ( suggests neuroactivity in chlorophenyl-pyrazolo analogs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
